
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a chemical with a complex structure featuring a pyrazole ring fused to a pyridine ring, with a chloromethyl and an isobutyl group attached. Its structure suggests it can participate in various chemical reactions, making it a compound of interest in multiple research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the main synthetic routes involves the condensation of a suitable pyridine derivative with a pyrazole precursor. Typically, this synthesis can involve:
Formation of the Pyrazole Ring: Starting with hydrazine and a diketone.
Attachment of the Chloromethyl Group: Through chloromethylation reactions.
Introduction of the Isobutyl Group: Using isobutyl halides in the presence of a base.
Industrial Production Methods
For industrial scale production:
Batch Processes: Utilizing large reaction vessels for the sequential addition of reagents.
Continuous Processes: Incorporating the compound into larger production schemes where raw materials are continuously fed into the system and product continuously extracted, ensuring efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chloromethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The pyrazole and pyridine rings can be reduced under stringent conditions to yield corresponding amines.
Substitution: The chloromethyl group can be substituted by nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas in the presence of catalysts such as palladium.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Yields compounds such as 2-(4-formyl-1-isobutyl-1H-pyrazol-3-yl)pyridine.
Reduction: Produces derivatives like 2-(4-(aminomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine.
Substitution: Forms various functionalized pyrazole-pyridine compounds.
Scientific Research Applications
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine has diverse applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Potential inhibitor in enzymatic studies due to its reactive chloromethyl group.
Medicine: May act as a scaffold for the development of pharmaceutical agents targeting specific pathways.
Industry: Employed in the production of specialty chemicals and intermediates in manufacturing processes.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on biomolecules.
Molecular Targets and Pathways
Enzymes: Can inhibit enzyme activity by modifying active sites.
Receptors: May interact with specific receptors, altering their function and influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds such as 2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine and 2-(4-(hydroxymethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine show similar structural features but differ in their reactivity and applications.
Uniqueness
What sets 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine apart is its chloromethyl group, which offers unique reactivity options for substitution reactions, making it particularly versatile in synthetic chemistry.
That’s the long and short of it—quite the multifaceted compound, wouldn’t you say?
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCAFRWKLHKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


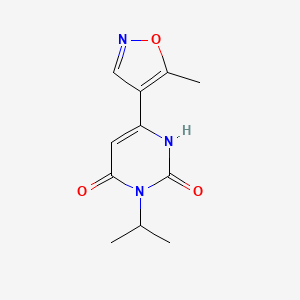
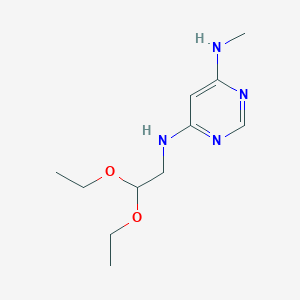
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
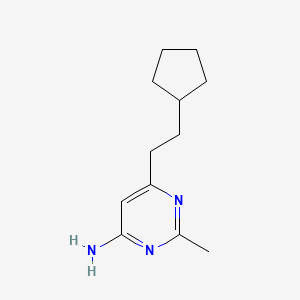

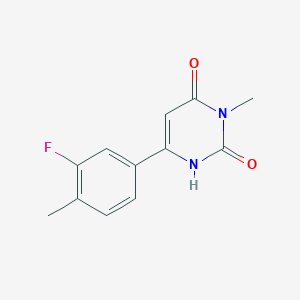

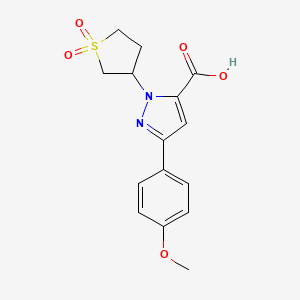
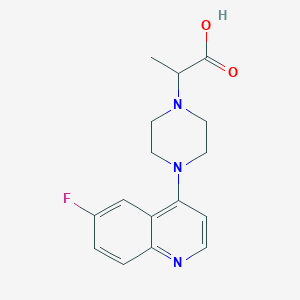
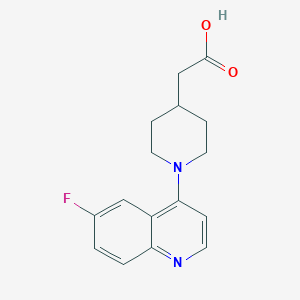

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

